molecular formula C3H3O4- B8757444 Methoxy(oxo)acetate

Methoxy(oxo)acetate

Cat. No.: B8757444
M. Wt: 103.05 g/mol
InChI Key: CPKISUMKCULUNR-UHFFFAOYSA-M
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Description

Methoxy(oxo)acetate refers to a class of organic compounds characterized by an acetate backbone (CH₃COO⁻ or derivatives) substituted with both a methoxy (-OCH₃) and an oxo (=O) group. These compounds are often ester derivatives, such as ethyl or methyl esters, with structural variations in the substituents attached to the oxoacetate moiety. For example, Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1) features an N-methoxy-N-methylamino group linked to the oxoacetate core . Similarly, Ethyl (2-methoxyphenyl)aminoacetate (CAS 7267-26-7) incorporates a 2-methoxyaniline substituent . These compounds are pivotal in pharmaceutical synthesis, serving as intermediates for antitumor agents, anticoagulants, and other bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of methoxy(oxo)acetate derivatives as anticancer agents. For example, a compound synthesized from this compound exhibited cytotoxic effects against human cancer cell lines such as HCT116, SGC-7901, and HeLa. The IC50 values for these compounds were reported as follows:

CompoundHCT116 (μM)SGC-7901 (μM)HeLa (μM)
This compound derivative35.7 ± 5.237.5 ± 3.838.6 ± 2.9
Standard Drug (VP-16)2.13 ± 0.236.56 ± 0.682.97 ± 0.25

These results indicate that this compound derivatives may serve as lead compounds for developing novel anticancer therapies .

Mechanistic Insights
The mechanism of action for these compounds often involves interactions with cellular pathways that regulate apoptosis and cell proliferation. Understanding these mechanisms is crucial for optimizing their therapeutic efficacy and minimizing side effects .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules such as:

  • Diterpenoids : Used as intermediates in the synthesis of bioactive natural products.
  • Chromene Derivatives : Employed in synthesizing compounds with potential pharmacological activities.

The ability to modify the methoxy and oxo groups allows chemists to create a wide range of derivatives with tailored properties .

Agricultural Applications

This compound has also found applications in agriculture, particularly in the development of agrochemicals:

  • Pesticides and Herbicides : Its derivatives have been explored for use as active ingredients in crop protection products due to their efficacy against various pests and weeds.
  • Plant Growth Regulators : Certain derivatives may enhance plant growth or stress resistance, contributing to improved agricultural yields.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of a series of this compound derivatives on different cancer cell lines, demonstrating their potential as anticancer agents through structure-activity relationship analysis .

Case Study 2: Organic Synthesis

Research focusing on the synthesis of chromene derivatives from this compound highlighted its utility in creating compounds with significant biological activity, showcasing its role as a precursor in medicinal chemistry .

Chemical Reactions Analysis

Oxidation Reactions

The oxo group in methoxy(oxo)acetate can undergo further oxidation under specific conditions. While the ketone itself is typically resistant to mild oxidizing agents, stronger oxidants may target adjacent positions:

Reagent Conditions Product Notes
KMnO₄ (acidic)High temperatureOxalic acid derivativesCleavage of the acetate backbone
CrO₃Anhydrous environmentDicarboxylic acid intermediatesLimited yield due to overoxidation
  • Mechanistic Insight : Oxidative cleavage of the C–C bond adjacent to the oxo group may yield smaller carboxylic acids, though this is less common due to steric and electronic effects .

Reduction Reactions

The ketone group is amenable to reduction, producing secondary alcohols:

Reagent Conditions Product Yield
NaBH₄Ethanol, 25°C2-Methoxy-2-hydroxyacetate~60%
LiAlH₄Dry ether, 0°C2-Methoxy-2-hydroxyacetate~85%
  • Steric Effects : The methoxy group adjacent to the ketone may hinder reduction efficiency .

Hydrolysis Reactions

The ester moiety in this compound undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Rate
AcidicHCl (aqueous)2-Methoxy-2-oxoacetic acidSlow (hours)
BasicNaOH (aqueous)Sodium 2-methoxy-2-oxoacetateRapid (minutes)
  • pH Dependency : Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic conditions involve protonation of the ester oxygen .

Substitution Reactions

The methoxy group can participate in nucleophilic substitution, though its electron-donating nature reduces reactivity:

Nucleophile Conditions Product Challenges
NH₃High pressure, 100°C2-Amino-2-oxoacetateCompeting elimination pathways
Cl⁻AlCl₃ catalyst, reflux2-Chloro-2-oxoacetateLow selectivity
  • Limitations : Steric hindrance from the oxo group and the methoxy’s poor leaving-group ability limit substitution efficiency .

Condensation Reactions

The ketone group enables condensation with amines or hydrazines:

Reagent Conditions Product Application
HydrazineEthanol, refluxThis compound hydrazonePrecursor for heterocycles
AnilineAcetic acid, 80°CSchiff base derivativeChelation studies
  • Kinetics : Reaction rates depend on the nucleophilicity of the amine and solvent polarity .

Complexation with Metal Ions

The oxo and methoxy groups enable coordination with transition metals:

Metal Ion Ligand Ratio Geometry Stability Constant (log K)
Fe³⁺1:2Octahedral8.2
Cu²⁺1:1Square planar6.7
  • Applications : Potential use in catalysis or metal-organic frameworks (MOFs) .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation:

Temperature Product Byproducts
220°CMethoxyacetoneCO₂, H₂O
300°CMethane, COChar formation
  • Mechanism : Radical intermediates dominate at higher temperatures .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–O bond in the methoxy group:

Wavelength Product Quantum Yield
254 nmGlyoxylic acid radicals0.15
  • Implications : Potential for atmospheric degradation or synthetic photochemistry .

Q & A

Q. Basic: What are the recommended synthetic routes for Methoxy(oxo)acetate in laboratory settings?

This compound is typically synthesized via multi-step esterification and etherification reactions. A common approach involves reacting methoxybenzoic acid with ethylene glycol under acidic conditions (e.g., sulfuric acid) to form intermediate esters. Subsequent etherification with phenoxyethanol derivatives under controlled pH and temperature yields the final product. Catalysts like p-toluenesulfonic acid can enhance reaction efficiency, while purification steps (e.g., distillation, recrystallization) ensure high purity .

Q. Basic: What key physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular weight : 434.4 g/mol (determined via mass spectrometry) .
  • Solubility : Influenced by ether and ester linkages; polar aprotic solvents (e.g., DMSO) are optimal for reactions .
  • Reactivity : Susceptible to oxidation (e.g., KMnO4 in acidic medium) and reduction (e.g., LiAlH4 in dry ether) due to its ester groups .
  • Structural identifiers : Canonical SMILES (COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC) and InChI Key (GXHJJKNPGOKTNK-UHFFFAOYSA-N) aid in computational modeling .

Q. Advanced: How can researchers resolve contradictions in reactivity data for this compound across studies?

Systematic variation of reaction conditions (e.g., solvent polarity, catalyst loading) and kinetic analysis can identify confounding factors. For example, discrepancies in oxidation rates may arise from solvent effects—aprotic solvents stabilize intermediates better than protic ones. Computational tools (e.g., density functional theory) can model reaction pathways to validate experimental observations . Cross-referencing with analogous compounds (e.g., Ethoxy(oxo)acetate) provides additional mechanistic insights .

Q. Advanced: What methodologies effectively analyze the stability of this compound under varying conditions?

  • Spectroscopic monitoring : Use <sup>1</sup>H NMR or FTIR to track degradation products (e.g., carboxylic acids from ester hydrolysis) .
  • Accelerated stability testing : Expose the compound to elevated temperatures, UV light, or humidity, and quantify decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating .

Q. Advanced: How can the biological activity of this compound be assessed while minimizing cytotoxicity?

  • In vitro assays : Use cell lines (e.g., HEK293) to evaluate bioactivity at sub-millimolar concentrations, with controls for solvent effects (e.g., DMSO).
  • Structure-activity relationship (SAR) studies : Compare this compound with shorter-chain analogs (e.g., Ethoxy(oxo)acetate) to isolate the role of the methoxy group .
  • Toxicity screening : Conduct MTT assays to determine IC50 values and identify safe working concentrations .

Q. Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles .
  • Spill management : Absorb spills with dry sand or vermiculite; avoid aqueous cleanup to prevent hydrolysis .

Q. Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

  • Continuous flow reactors : Enhance scalability and reduce side reactions compared to batch processes .
  • Catalyst optimization : Screen Brønsted vs. Lewis acids (e.g., H2SO4 vs. FeCl3) to improve esterification efficiency .
  • In-line purification : Integrate distillation columns to remove byproducts (e.g., water) and shift equilibrium toward product formation .

Q. Basic: How does the methoxy group influence the chemical behavior of this compound compared to analogs?

The methoxy group increases electron density at adjacent carbonyls, enhancing nucleophilic acyl substitution reactivity. Compared to Ethoxy(oxo)acetate, the shorter methoxy chain reduces steric hindrance, favoring faster reaction kinetics in SN2 pathways .

Q. Advanced: What computational tools are suitable for predicting this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., esterases) .
  • MD simulations : GROMACS can model solvation effects and conformational stability in aqueous environments .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data .

Q. Advanced: How can environmental impacts of this compound be mitigated in lab waste?

  • Neutralization : Treat acidic waste with sodium bicarbonate before disposal .
  • Biodegradation studies : Use OECD 301F tests to assess microbial breakdown in wastewater .
  • Green chemistry alternatives : Replace halogenated solvents (e.g., CH2Cl2) with cyclopentyl methyl ether (CPME) in syntheses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of methoxy(oxo)acetate derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Applications/Reactivity
Methyl oxo(2,4,6-trihydroxyphenyl)acetate C₁₀H₁₀O₇ 242.18 2,4,6-Trihydroxyphenyl group Rutin transformation byproduct
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate C₆H₁₁NO₄ 161.16 N-Methoxy-N-methylamino group Pharmaceutical intermediate
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 237.25 4-Ethoxyphenylamino group Dye and drug intermediate
Methyl 2-(naphthalen-1-yl)-2-oxoacetate C₁₃H₁₀O₃ 214.22 Naphthalen-1-yl group Synthetic building block
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate C₁₀H₉ClO₃ 212.63 4-Chloro-3-methylphenyl group Unspecified (likely agrochemicals)

Key Observations:

  • Substituent Size and Lipophilicity: Bulky aromatic groups (e.g., naphthalen-1-yl in ) increase molecular weight and lipophilicity, whereas smaller substituents (e.g., N-methoxy-N-methylamino in ) result in lower molecular weights and moderate hydrophilicity (XLogP3 = 0.4 for ).
  • Reactivity: Methoxy groups in ortho positions (e.g., Ethyl (2-methoxyphenyl)aminoacetate ) may influence metabolic stability. For instance, cytochrome P450 enzymes initiate aryl-O-demethylation via hydrogen atom abstraction from methoxy groups, a process sensitive to substituent positioning .

Physicochemical and Stability Profiles

  • Solubility: Limited data are available, but polar substituents (e.g., trihydroxyphenyl in ) likely enhance water solubility compared to aromatic derivatives.
  • Stability : Methoxy(oxo)acetates are generally stable under recommended storage conditions but decompose upon exposure to strong oxidizers or extreme heat, yielding CO and CO₂ . For example, Methoxyacetic acid (a simpler analog) has a boiling point of 202–204°C , while its ester derivatives (e.g., ethyl esters) exhibit lower thermal stability.

Research Findings and Industrial Relevance

  • Toxicity and Safety : Methoxyacetic acid derivatives require stringent exposure controls (e.g., ventilation, protective gloves) due to acute toxicity risks .

Preparation Methods

Catalytic Synthesis from Methylal and Formic Acid

Reaction Mechanism and Optimization

The patent CN102690199A details a high-efficiency method for synthesizing methyl methoxyacetate, a structural analog of methoxy(oxo)acetate, using methylal (CH3OCH2OCH3) and formic acid (HCOOH) as precursors. The reaction proceeds via acid-catalyzed transesterification, where the methoxy group from methylal transfers to formic acid, followed by esterification to yield the target compound.

The choice of catalyst critically influences reaction kinetics and selectivity. Protonic acids like p-toluenesulfonic acid (pTSA) and Lewis acids such as SnCl2 or AlCl3 were evaluated, with pTSA demonstrating superior performance due to its balanced acidity and low corrosivity . Under optimized conditions (100–180°C, 1–3 MPa, 1–8 hours), a molar ratio of methylal:formic acid at 1:1.5 and catalyst loading of 0.2–6.0 wt% relative to methylal achieved 90% selectivity and 86% yield .

Table 1: Catalytic Performance in Methyl Methoxyacetate Synthesis

CatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
p-Toluenesulfonic acid1502.08692
SnCl21803.07885
AlCl31201.57280

Scalability and Industrial Relevance

This method’s operational simplicity and compatibility with stainless steel reactors make it industrially viable. The use of mild pressures (1–3 MPa) reduces energy costs compared to high-pressure alternatives, while the recyclability of cation-exchange resin catalysts enhances sustainability .

Multi-Step Synthesis via Ullmann Coupling and Intramolecular Acylation

Synthetic Pathway for Xanthene Derivatives

A study from Sigarra UP outlines the synthesis of 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid, a structurally complex this compound derivative. The route involves four key steps:

  • Fisher Esterification : 4-Bromoisophthalic acid is converted to dimethyl 4-bromoisophthalate using methanol and sulfuric acid.

  • Ullmann Aryl Ether Synthesis : Coupling dimethyl 4-bromoisophthalate with 3-methoxyphenol in the presence of CuI and K2CO3 yields dimethyl 4-(3-methoxyphenoxy)isophthalate.

  • Alkaline Hydrolysis : The diester is hydrolyzed to 4-(3-methoxyphenoxy)isophthalic acid using 5M NaOH.

  • Intramolecular Acylation : Cyclization under acidic conditions forms the xanthene core, yielding the target compound .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Ullmann CouplingCuI, K2CO3, DMF, 110°C, 24h65
Intramolecular AcylationH2SO4, AcOH, reflux, 6h58

Structural Characterization

Post-synthesis, the compound was characterized via ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum confirmed C=O stretches at 1715 cm⁻¹ (ketone) and 1680 cm⁻¹ (carboxylic acid), while ¹H NMR revealed aromatic protons at δ 7.2–8.1 ppm and a methoxy singlet at δ 3.9 ppm .

Stereoselective Synthesis via N-Alkylation

Chiral this compound Derivatives

Alami et al. reported the synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, highlighting the role of stereochemistry in biological activity. The protocol involves:

  • N-Benzoylation : Methyl α-azido glycinate is reacted with benzoyl chloride to form the protected intermediate.

  • N-Alkylation : The azide is reduced to an amine, which undergoes alkylation with methyl 2-amino-2-phenylacetate in CH2Cl2 using Et3N as a base .

Table 3: Antibacterial Activity of Chiral Derivative

Bacterial StrainMIC (µg/mL)
Bacillus subtilis12.5
Staphylococcus aureus25.0
Escherichia coli50.0

X-Ray Crystallographic Validation

Single-crystal X-ray diffraction confirmed the (2R,1R) configuration, with the benzamido and methoxyoxo groups adopting a staggered conformation to minimize steric hindrance .

Alternative Routes: Esterification and Hydrolysis

Recovery of Carboxylic Acid Derivatives

The Sigarra UP study further demonstrated the reversibility of esterification. Treating methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate with 5M NaOH at room temperature for 22h regenerated the carboxylic acid with 89% yield, showcasing the method’s adaptability for functional group interconversion .

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Catalytic Synthesis : Highest yield (86%) and scalability but limited to simple esters.

  • Multi-Step Synthesis : Enables complex architectures but suffers from moderate yields (58–65%).

  • N-Alkylation : Ideal for chiral synthesis but requires stringent stereochemical control.

Properties

Molecular Formula

C3H3O4-

Molecular Weight

103.05 g/mol

IUPAC Name

2-methoxy-2-oxoacetate

InChI

InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5)/p-1

InChI Key

CPKISUMKCULUNR-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=O)[O-]

Origin of Product

United States

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